molecular formula C6H5BrFNO3S B6191037 6-bromo-2-methoxypyridine-3-sulfonyl fluoride CAS No. 2694735-38-9

6-bromo-2-methoxypyridine-3-sulfonyl fluoride

Cat. No.: B6191037
CAS No.: 2694735-38-9
M. Wt: 270.1
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Description

6-bromo-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5BrFNO3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methoxypyridine-3-sulfonyl fluoride typically involves the bromination of 2-methoxypyridine followed by sulfonylation and fluorination. The reaction conditions often require the use of bromine or a brominating agent, a sulfonyl chloride, and a fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methoxypyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative .

Scientific Research Applications

6-bromo-2-methoxypyridine-3-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-methoxypyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly useful in the study of enzyme function and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methoxypyridine: Similar in structure but lacks the sulfonyl fluoride group.

    6-chloro-2-methoxypyridine-3-sulfonyl fluoride: Similar but with a chlorine atom instead of bromine.

    2-methoxypyridine-3-sulfonyl fluoride: Lacks the bromine atom.

Uniqueness

The combination of these functional groups makes it a versatile compound for chemical synthesis and research .

Properties

CAS No.

2694735-38-9

Molecular Formula

C6H5BrFNO3S

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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